The compound "(1-Ethylpiperidin-3-yl)methanamine" represents a class of piperidine derivatives that have been explored for their potential pharmacological properties. Piperidine is a six-membered heterocyclic amine that serves as a backbone for many pharmaceutical agents. The modification of the piperidine ring by introducing various substituents can lead to compounds with diverse biological activities. Research has been conducted on various piperidine derivatives to understand their mechanism of action and potential applications in different fields, such as psychiatry and neurology.
In the field of psychiatry, piperidine derivatives have shown promise as potential treatments for mood disorders. The biased agonism towards ERK1/2 phosphorylation by certain derivatives suggests a novel approach to antidepressant therapy, with the potential for improved efficacy and reduced side effects1. Additionally, the ability of some compounds to modulate dopamine receptor activity, particularly by stimulating presynaptic receptors and blocking postsynaptic receptors, positions them as potential antipsychotic agents2.
The interaction of piperidine derivatives with neurotransmitter systems also extends their potential applications to neurology. For example, the modulation of serotonin and noradrenaline reuptake can have implications for the treatment of neuropathic pain, where these neurotransmitters play a role in pain perception and modulation3.
The pharmacokinetic profiles of these compounds, including metabolic stability, solubility, and membrane permeability, are critical for their development as therapeutic agents. The lead compound NLX-204 has shown favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of the blood-brain barrier, which are essential for central nervous system drugs1. The identification of analogues with good human in vitro metabolic stability and selectivity over hERG channels further supports the potential for developing safe and effective medications3.
The compound falls under the category of amines and piperidine derivatives. Its unique structure allows it to participate in diverse chemical reactions and interactions, making it significant in synthetic organic chemistry and pharmacology.
The synthesis of (1-Ethylpiperidin-3-yl)methanamine typically begins with ethylpiperidine as the starting material. The synthesis can be described through several key steps:
These reactions often require careful control of parameters such as temperature, pressure, and the use of specific catalysts to optimize yield and purity. On an industrial scale, optimized conditions are essential to ensure high efficiency in production.
The molecular structure of (1-Ethylpiperidin-3-yl)methanamine consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 3-position with a methanamine group. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds .
(1-Ethylpiperidin-3-yl)methanamine is involved in various chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and exploring potential therapeutic applications.
The mechanism of action for (1-Ethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is vital for developing novel pharmacological agents based on this compound.
(1-Ethylpiperidin-3-yl)methanamine has numerous applications across different domains:
(1-Ethylpiperidin-3-yl)methanamine (CAS 102459-02-9) belongs to the N-alkylated 3-aminomethylpiperidine subclass. Its core structure comprises a six-membered piperidine ring with an ethyl group attached to the ring nitrogen (position 1) and an aminomethyl substituent at the meta position (carbon 3). The systematic IUPAC name is 1-(1-ethylpiperidin-3-yl)-N-methylmethanamine, though it is alternatively documented as 3-(aminomethyl)-1-ethylpiperidine [1] [2].
Molecular Formula: C₈H₁₈N₂Molecular Weight: 142.24 g/molKey Descriptors: Bicyclic aliphatic amine, tertiary amine (piperidine nitrogen), primary amine (side chain)
Experimental and computational analyses confirm its physicochemical profile:
Table 1: Structural and Physicochemical Profile
Property | Value |
---|---|
CAS Registry Number | 102459-02-9 |
Molecular Formula | C₈H₁₈N₂ |
Exact Mass | 142.14700 g/mol |
Hydrogen Bond Donors | 1 (primary amine) |
Hydrogen Bond Acceptors | 2 (both nitrogen atoms) |
Rotatable Bonds | 2 |
Refractive Index | 1.464 |
Vapor Pressure | 1.07 mmHg at 25°C |
The piperidine ring adopts a chair conformation, with the ethyl and aminomethyl groups in equatorial orientations to minimize steric strain. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylene protons adjacent to the primary amine (δ ~2.5 ppm) and the ethyl group’s methyl protons (δ ~1.1 ppm) [1] [5].
Piperidine derivatives have evolved from naturally occurring alkaloids to synthetically optimized drug candidates. Early research focused on piperine (from Piper nigrum), demonstrating the pharmacophoric value of the piperidine nucleus for antioxidant, anticancer, and anti-inflammatory applications [3]. The structural simplicity and synthetic tractability of substituted piperidines catalyzed their integration into medicinal chemistry programs during the late 20th century.
(1-Ethylpiperidin-3-yl)methanamine emerged as a strategic intermediate during efforts to optimize piperidine-based protease inhibitors. Notably, its structural analogs were investigated during the SARS-CoV-2 pandemic for inhibiting the papain-like protease (PLpro), an essential viral enzyme. Researchers repurposed piperidine scaffolds like compound 5c—originally developed against SARS-CoV PLpro—to combat SARS-CoV-2, leveraging 82% sequence homology between the two viral proteases [6]. Though these early inhibitors required pharmacokinetic optimization, they validated piperidine derivatives as credible antiviral scaffolds. Parallel work incorporated N-ethyl-3-aminomethylpiperidine motifs into anticancer agents like HSP70 inhibitors and tubulin polymerization disruptors, exploiting their ability to penetrate cells and engage biological targets [3] [6].
Medicinal Chemistry Applications
The bifunctional nature of (1-Ethylpiperidin-3-yl)methanamine—combining a basic tertiary amine for solubility modulation and a primary amine for targeted derivatization—makes it invaluable for drug design. Key therapeutic areas include:
Anticancer Agents: Piperidine derivatives disrupt tumor proliferation via diverse mechanisms. Analogues incorporating this scaffold inhibit heat shock protein 70 (HSP70), with compounds 4a–4e (Figure 12 in source) showing nanomolar potency against breast cancer cells [3]. Similarly, N-(piperidine-4-yl) benzamide derivatives exhibit IC₅₀ values 15-fold lower than sorafenib in cytotoxicity assays, attributable to halogen or nitro groups enhancing target affinity [3].
Antiviral Therapeutics: Piperidine-based PLpro inhibitors like 3k and 5c bind SARS-CoV-2 PLpro via co-crystal structures, blocking viral polyprotein processing. Optimization campaigns improved their solubility and metabolic stability while retaining sub-micromolar antiviral activity in cellular infection models [6].
Antimicrobial Development: Structural analogs such as nojirimycin demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli, supporting the piperidine scaffold’s utility in antibiotic design [3].
Table 2: Bioactive Derivatives Featuring the Piperidine Core
Therapeutic Area | Compound Example | Mechanism/Target | Key Structural Features |
---|---|---|---|
Anticancer | Diphenyl(piperidin-4-yl)methanol derivatives | Tubulin polymerization inhibition | Hydrophobic chloro/fluoro substituents |
Antiviral | Piperidine carboxamide (5c) | SARS-CoV-2 PLpro inhibition | Amide linkage to hydrophobic groups |
Antimicrobial | Piperidone oxime derivatives | Membrane disruption | Oxime group at C-4 of piperidine ring |
Synthetic Versatility
In organic synthesis, this compound serves as a precursor for complex molecules:
Industrial synthesis typically employs reductive amination of 1-ethylpiperidin-3-one or nucleophilic substitution of 3-(bromomethyl)-1-ethylpiperidine with ammonia. Recent advances utilize continuous-flow reactors to enhance yield and purity [1] [5].
The ongoing exploration of (1-ethylpiperidin-3-yl)methanamine derivatives underscores their adaptability across therapeutic domains and synthetic methodologies, cementing their role in modern chemical and pharmacological research.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8